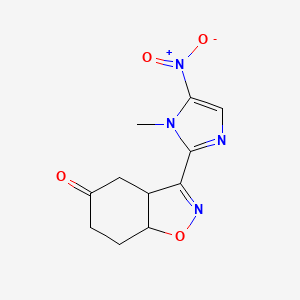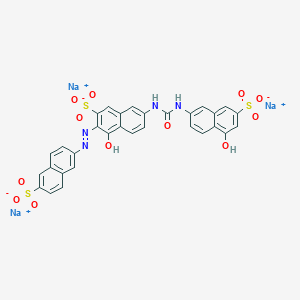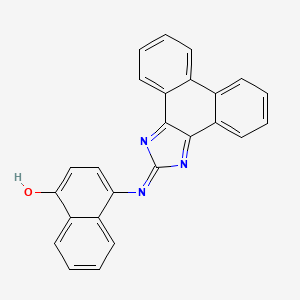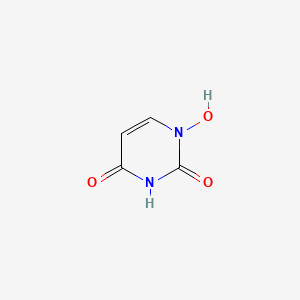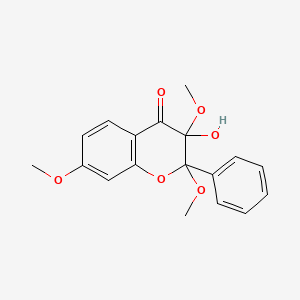![molecular formula C26H23NO4 B12809239 1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] CAS No. 6913-94-6](/img/structure/B12809239.png)
1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] is a complex organic compound that features an indole core structure with two methoxyphenyl ethanone groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of Methoxyphenyl Ethanone Groups: The methoxyphenyl ethanone groups can be introduced through Friedel-Crafts acylation, where the indole core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] involves its interaction with specific molecular targets and pathways. The indole core structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl groups may enhance its binding affinity and specificity, leading to distinct biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Ethane-1,1-diyl)bis(1H-indole): Another indole-based compound with different substituents.
Tryptophan EP Impurity A: A related compound with a similar indole core structure.
Uniqueness
1,1’-(1H-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone] is unique due to its specific combination of indole and methoxyphenyl ethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6913-94-6 |
|---|---|
Molekularformel |
C26H23NO4 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-1-[1-[2-(3-methoxyphenyl)acetyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C26H23NO4/c1-30-20-9-5-7-18(13-20)15-25(28)23-17-27(24-12-4-3-11-22(23)24)26(29)16-19-8-6-10-21(14-19)31-2/h3-14,17H,15-16H2,1-2H3 |
InChI-Schlüssel |
IFDWRMCHRZAJGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)C(=O)CC4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


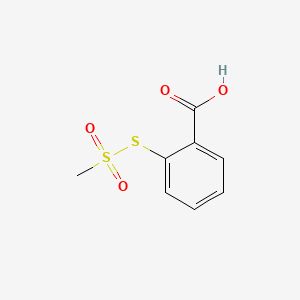
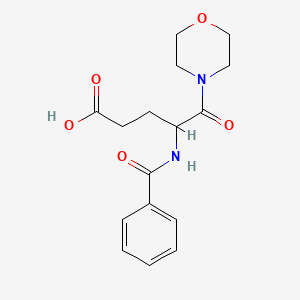
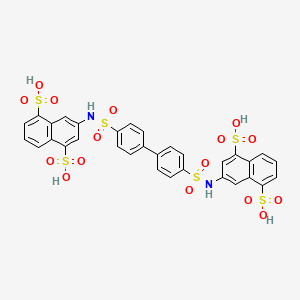

![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)
